1-(1,2,4-Thiadiazol-5-YL)piperazine
Description
Contextualization within Thiadiazole and Piperazine (B1678402) Heterocyclic Chemistry
The 1-(1,2,4-Thiadiazol-5-YL)piperazine scaffold is a fascinating amalgamation of two privileged heterocyclic systems in medicinal chemistry: thiadiazole and piperazine. Thiadiazoles are a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms. researchgate.netnih.gov The 1,2,4-thiadiazole (B1232254) isomer, in particular, is noted for its chemical stability and its ability to act as a bioisostere for other functional groups, making it a valuable component in drug design. tocris.com This ring system is a key feature in a variety of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. tocris.comnih.gov
Piperazine, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, is another cornerstone of medicinal chemistry. rsc.org Its presence in a molecule can significantly influence physicochemical properties such as solubility and basicity, which are crucial for drug absorption and distribution. The piperazine ring is a common feature in numerous approved drugs, particularly those targeting the central nervous system. rsc.org The combination of the 1,2,4-thiadiazole and piperazine rings in a single molecule, therefore, presents a unique chemical architecture with the potential for diverse biological activities.
Historical Development and Initial Research Trajectories of the Scaffold
The journey of the this compound scaffold in academic research can be traced back to fundamental studies on the synthesis of its constituent parts. A pivotal moment in the history of 1,2,4-thiadiazoles was the work of Goerdeler and Holst in 1959, who reported on the synthesis of 5-halo-1,2,4-thiadiazoles. These halogenated thiadiazoles are key precursors, as the halogen atom at the 5-position provides a reactive site for nucleophilic substitution.
The logical next step, which paved the way for the creation of the title compound, was the reaction of these 5-halo-1,2,4-thiadiazoles with piperazine. This nucleophilic substitution reaction, where one of the nitrogen atoms of the piperazine ring displaces the halogen on the thiadiazole ring, is a standard and efficient method for forging the C-N bond that links the two heterocyclic systems. While the exact first synthesis of the parent compound, this compound, is not prominently documented in early literature, its conception is a direct and foreseeable consequence of these foundational synthetic methodologies. The initial research trajectories for this scaffold were likely driven by the desire to explore the chemical space created by combining these two important pharmacophores and to investigate the resulting biological activities of the novel derivatives.
Research Significance and Potential Academic Applications of this compound
The research significance of the this compound scaffold has been notably highlighted by the discovery and development of its derivatives as potent and selective enzyme inhibitors. A prime example that underscores the potential of this scaffold is the compound JNJ-1661010 , also known as N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide. nih.govrndsystems.com
JNJ-1661010 has been identified as a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH). tocris.comrndsystems.com FAAH is a key enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide (B1667382), which play a crucial role in pain, inflammation, and mood regulation. rndsystems.comncats.io By inhibiting FAAH, JNJ-1661010 increases the levels of anandamide in the brain, leading to analgesic effects. ncats.ionih.gov
The mechanism of action of JNJ-1661010 involves the carbamylation of a serine residue in the active site of the FAAH enzyme. nih.govnih.gov This covalent modification, facilitated by the piperazine urea (B33335) moiety, effectively blocks the enzyme's activity. nih.gov The discovery of JNJ-1661010 has spurred further research into the structure-activity relationships of this compound derivatives as FAAH inhibitors. nih.govresearchgate.net These studies aim to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.
The academic applications of the this compound scaffold are, therefore, prominently situated in the field of neuropharmacology and drug discovery. Its derivatives are valuable tools for studying the endocannabinoid system and hold significant promise for the development of novel therapeutics for chronic pain, anxiety, and other neurological disorders. ncats.iomdpi.com
Below are data tables summarizing key information about the compounds mentioned in this article.
Table 1: Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Key Role |
|---|---|---|---|
| This compound | - | C₇H₁₀N₄S | Parent Scaffold |
| 5-halo-1,2,4-thiadiazole | - | C₂HFXN₂S | Synthetic Precursor |
| JNJ-1661010 | N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide | C₁₉H₁₉N₅OS | FAAH Inhibitor |
Table 2: Research Findings for JNJ-1661010
| Parameter | Finding | Reference |
|---|---|---|
| Target Enzyme | Fatty Acid Amide Hydrolase (FAAH) | nih.govrndsystems.com |
| IC₅₀ (FAAH) | 12 nM (reversible inhibitor) | tocris.comrndsystems.com |
| Mechanism of Action | Covalent carbamylation of Ser241 in FAAH active site | nih.govnih.gov |
| In Vivo Activity | Increases anandamide levels in the brain, demonstrates analgesic effects in animal models of pain | ncats.ionih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-8-5-9-11-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGDMQAEKJZPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606516 | |
| Record name | 1-(1,2,4-Thiadiazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-93-6 | |
| Record name | 1-(1,2,4-Thiadiazol-5-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67869-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2,4-Thiadiazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(1,2,4-Thiadiazol-5-YL)piperazine and its Analogues
The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily focusing on the formation of the 1,2,4-thiadiazole (B1232254) ring, followed by or concurrent with the introduction of the piperazine (B1678402) moiety.
Cyclization Approaches for the 1,2,4-Thiadiazole Moiety
The formation of the 1,2,4-thiadiazole ring is a critical step in the synthesis of these compounds. Several methods have been established for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, which are relevant to the core structure of interest.
Classical approaches often involve intramolecular cyclization, intermolecular cyclization, and the oxidative dimerization of thioamides. isres.org More specifically, unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles can be synthesized through the intramolecular oxidative cyclization of amidinithioureas and 1,3-dipolar cycloaddition of nitrile sulfides to nitriles. isres.org
Modern synthetic methods have expanded the toolkit for 1,2,4-thiadiazole synthesis. These include:
Oxidative Ring Closure: This method is a common strategy for forming the thiadiazole ring. isres.org
Multicomponent Reactions: These reactions allow for the assembly of the thiadiazole core from multiple starting materials in a single step. isres.org
[3+2]-Cycloadditions: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered thiadiazole ring. isres.org
A notable development is the use of a copper(II) catalyst and air in a one-pot benzylic oxidation–oxidative heterocyclization sequence of an N1-acetyl-N3-thioacylguanidine to form the 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org This method provides a more efficient alternative to lower-yielding dipolar cycloaddition reactions. rsc.org Furthermore, a base-promoted condensation of substituted amidines with aryl/alkyl dithioesters or aryl isothiocyanates, followed by intramolecular dehydrogenative N–S coupling, offers a pathway to unsymmetrically 3,5-substituted-1,2,4-thiadiazoles. acs.org
| Cyclization Method | Description | Key Reagents/Conditions |
| Intramolecular Oxidative Cyclization | Cyclization of amidinithioureas. | Oxidizing agents. |
| 1,3-Dipolar Cycloaddition | Reaction of nitrile sulfides with nitriles. | Nitrile sulfides, nitriles. |
| Copper-Catalyzed Oxidative Heterocyclization | One-pot reaction of N1-acetyl-N3-thioacylguanidine. | Copper(II) catalyst, air. rsc.org |
| Base-Promoted Dehydrogenative N-S Coupling | Condensation of amidines with dithioesters/isothiocyanates. | Sodium hydride, DMF. acs.org |
Strategies for Piperazine Ring Introduction and Functionalization
The introduction of the piperazine ring onto the 1,2,4-thiadiazole core is a pivotal step. A common method involves the nucleophilic substitution reaction between a halogenated 1,2,4-thiadiazole and piperazine or its derivatives. The carbon at the 5-position of the 1,2,4-thiadiazole ring is particularly susceptible to nucleophilic attack. isres.org
For instance, 1-(1,3,4-thiadiazol-2-yl)-piperazine can be prepared by condensing 1-formyl piperazine with 2-bromo-1,3,4-thiadiazole, followed by hydrolysis with alcoholic potassium hydroxide. prepchem.com Although this example pertains to the 1,3,4-thiadiazole (B1197879) isomer, the principle of nucleophilic substitution is applicable to the 1,2,4-isomer as well.
The functionalization of the piperazine ring, often at the N-4 position, is crucial for modulating the properties of the final compound. This can be achieved through various reactions, such as alkylation or acylation, after the piperazine ring has been attached to the thiadiazole core. mdpi.com
Reaction of 1,2,4-Thiadiazol-5-amine with Piperazine Derivatives
An alternative strategy involves starting with a pre-functionalized 1,2,4-thiadiazole, such as a 5-amino-1,2,4-thiadiazole derivative, and then constructing the piperazine-containing side chain. The amino group on the thiadiazole ring provides a reactive handle for further chemical modifications. nih.gov
For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be synthesized by the cyclocondensation of carboxylic acids with thiosemicarbazide (B42300) in an acidic medium. sbq.org.br While this refers to the 1,3,4-isomer, similar principles can be applied to the synthesis of 2-amino-1,2,4-thiadiazoles. Once formed, the amino group can be acylated and subsequently reacted with piperazine derivatives. nih.gov
Chemical Reactivity and Transformations of the this compound Core Structure
The this compound scaffold possesses multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs.
Modifications at the Piperazine Nitrogen Atom
The secondary amine in the piperazine ring is a primary site for functionalization. mdpi.com This nitrogen can readily undergo a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl groups. mdpi.com For example, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) can be alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. nih.gov
N-Arylation: Introduction of aryl groups, often through nucleophilic aromatic substitution (SNAr) reactions. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides to form amides. A novel library of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing amide functionality has been synthesized by reacting the parent compound with various benzoyl chlorides. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups. nih.gov
These modifications are instrumental in tuning the physicochemical and biological properties of the molecule. ontosight.ai
| Modification | Reagents | Product Type |
| N-Alkylation | Alkyl halides | N-Alkyl piperazine derivatives |
| N-Arylation | Aryl halides (activated for SNAr) | N-Aryl piperazine derivatives |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl piperazine derivatives (Amides) |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Substituted alkyl piperazine derivatives |
Substitutions on the 1,2,4-Thiadiazole Ring System
The 1,2,4-thiadiazole ring itself can undergo substitution reactions, although it is generally stable due to its aromatic character. isres.org The reactivity of the ring is influenced by the nature and position of existing substituents. The 5-position is the most reactive site for nucleophilic substitution reactions. isres.org
Halogenated 1,2,4-thiadiazoles are valuable intermediates, as the halogen atom can be readily displaced by various nucleophiles. nih.gov This allows for the introduction of a wide range of functional groups at the 5-position of the thiadiazole ring. For instance, a chloro group can be replaced by thiophenoxides, anilines, or morpholine. nih.gov
Electrophilic substitution reactions on the 1,2,4-thiadiazole ring are generally difficult and limited. isres.org
Structure Activity Relationship Sar Studies of 1 1,2,4 Thiadiazol 5 Yl Piperazine and Its Analogues
Influence of Substituents on Biological Activity Profiles
Positional and Electronic Effects of Substitutions on the 1,2,4-Thiadiazole (B1232254) Ring
The 1,2,4-thiadiazole ring is a critical component for the biological activity of this compound class, and substitutions on this ring system have significant consequences. rsc.org The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can modulate the interaction of the molecule with its biological target.
The position of substituents on the thiadiazole ring is also a crucial determinant of activity. In a study of 1,2,3-thiadiazole (B1210528) analogs of combretastatin (B1194345) A-4, compounds with a 3,4,5-trimethoxyphenyl group at the 4th position of the thiadiazole ring exhibited significant cytotoxic activity, whereas substitution at the 5th position rendered most compounds inactive. nih.gov This underscores the importance of the spatial arrangement of key functionalities for effective target engagement.
Table 1: Effect of 1,2,4-Thiadiazole Ring Substituents on Anticancer Activity
| Compound Series | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| 1,2,4-Thiadiazole-1,2,4-triazoles | 4-Cyano (electron-withdrawing) | Increased anticancer activity | nih.gov |
| 1,2,4-Thiadiazole-1,2,4-triazoles | Weak electron-donating group | Decreased anticancer activity | nih.gov |
| 1,2,3-Thiadiazole analogs | 3,4,5-trimethoxyphenyl at C4 | Significant cytotoxicity | nih.gov |
Impact of Piperazine (B1678402) N-Substituents on Biological Interactions and Selectivity
The piperazine moiety serves as a versatile linker and its N-substituents play a pivotal role in defining the biological interactions and selectivity of the derivatives. nih.gov The basicity of the piperazine nitrogens allows for electrostatic interactions with anionic regions of receptors, and modifications at the N-substituent position can significantly impact potency and target selectivity. nih.gov
For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, a 4-(3-phenyl- rsc.orgnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) was identified as a potent and selective inhibitor. nih.gov The acyl piperazinyl fragment of this compound forms a covalent bond with the enzyme, demonstrating the critical role of the piperazine substituent in the mechanism of action. nih.gov
Furthermore, studies on various natural product derivatives have shown that the introduction of a piperazine ring can significantly enhance antitumor activity. nih.gov The substituents on the piperazine ring are crucial for their inhibitory activity, and in some cases, the presence of a piperazine was found to be more favorable for activity than other cyclic amines like piperidine (B6355638) or morpholine. nih.gov This suggests that the specific structural and electronic properties of the substituted piperazine are key to its biological function.
Table 2: Influence of Piperazine N-Substituents on Biological Activity
| Compound Class | N-Substituent | Observed Effect | Reference |
|---|---|---|---|
| FAAH Inhibitors | Acyl piperazinyl fragment | Covalent bond formation with enzyme | nih.gov |
| Celastrol Derivatives | Piperazine | Better activity than aniline, piperidine, or morpholine | nih.gov |
Role of Linker Modifications in Modulating Derivative Potency
The linker connecting the 1,2,4-thiadiazole-piperazine core to other parts of the molecule is another critical determinant of potency. Modifications to the linker's length, rigidity, and chemical nature can optimize the compound's orientation within the target's binding site, thereby enhancing its biological effect.
In the context of 5-HT1A receptor ligands, the length and nature of the alkyl side chain tethering an arylpiperazine unit to a 3,5-dioxo-(2H,4H)-1,2,4-triazine skeleton were found to be critical. nih.gov Specifically, molecules with a C-4 alkyl group as the linker exhibited the most potent agonistic properties. nih.gov This highlights the importance of the linker in achieving the correct spatial arrangement for optimal receptor interaction.
Similarly, in the design of pyrrole/imidazole polyamides, the introduction of an oxime linkage between the polyamide terminus and an aromatic tail resulted in a significant increase in potency. caltech.edu While not directly involving a 1,2,4-thiadiazole-piperazine core, this principle of linker modification to enhance potency is broadly applicable in medicinal chemistry.
Identification of Key Pharmacophoric Features for Target Recognition
Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule to interact with a specific biological target. For 1,2,4-thiadiazole derivatives, several key pharmacophoric features have been identified that are critical for their biological activity.
A pharmacophore mapping study on novel 1,3,4-thiadiazole (B1197879) derivatives identified the hepatocyte growth factor receptor (c-Met) as a potential target. nih.gov The essential chemical requirements for recognition as a c-Met inhibitor were determined to be two hydrophobic features along with a single hydrogen bond acceptor (HBA) feature. nih.govresearchgate.net The central thiadiazole ring was found to play a decisive role in the hydrophilic potential, while terminal phenyl and benzyl (B1604629) groups contributed to the hydrophobic interactions. nih.gov
Another study focusing on c-Met inhibitors also highlighted the importance of hydrophobic interactions, noting that the ligand-binding site of the c-Met receptor is occupied by a majority of lipophilic residues. nih.gov The pharmacophore model developed in this study included two hydrogen bond acceptor features and one hydrogen bond donor feature around the thiadiazole moiety. nih.gov
These findings underscore the importance of a combination of hydrophobic and hydrogen bonding interactions for the effective binding of 1,2,4-thiadiazole derivatives to their biological targets.
Conformational Analysis and its Correlation with Receptor Binding and Enzyme Inhibition
The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind to a receptor or inhibit an enzyme. Conformational analysis of 1-(1,2,4-Thiadiazol-5-YL)piperazine and its analogues is therefore essential for understanding their biological activity.
While specific conformational analysis studies on this compound itself are not extensively detailed in the provided context, the principles of conformational analysis are fundamental to SAR. The spatial arrangement of the key pharmacophoric features—the thiadiazole ring, the piperazine N-substituents, and any other functional groups—is dictated by the molecule's conformational preferences. The most active compounds are those that can readily adopt a conformation that is complementary to the binding site of their target protein.
Mechanistic Investigations of Biological Activity
Elucidation of Molecular Targets and Pathways of 1-(1,2,4-Thiadiazol-5-YL)piperazine Analogues
Enzyme Inhibition and Modulation (e.g., Fatty Acid Amide Hydrolase (FAAH) inhibition)
A notable analogue, 4-(3-phenyl- nih.govnih.govvulcanchem.comthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, also known as JNJ-1661010, is a potent, mechanism-based inhibitor of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is an enzyme responsible for breaking down several endogenous lipids, including anandamide (B1667382), which is involved in pain and inflammation signaling. nih.govnih.gov
The inhibitory action of JNJ-1661010 on FAAH is time-dependent, and studies using mass spectrometry and dialysis have shown that the acyl piperazinyl part of the molecule forms a covalent bond with the enzyme. nih.gov This bond is slowly hydrolyzed, leading to the release of the piperazinyl fragment and the recovery of the enzyme's activity. nih.gov Computational analyses, including Quantum Mechanics/Molecular Mechanics (QM/MM) studies, suggest that the FAAH enzyme distorts the amide bond of piperazine-based inhibitors like JNJ-1661010, which facilitates the formation of the covalent adduct with the enzyme. nih.gov
This selective inhibition of FAAH by JNJ-1661010 leads to an increase in the levels of anandamide and other related endocannabinoids in the brain. nih.gov The compound has demonstrated greater than 100-fold selectivity for FAAH-1 over FAAH-2. nih.gov This mechanism underlies its analgesic effects observed in various animal models of pain and inflammation. nih.gov
Interactive Data Table: FAAH Inhibition by a this compound Analogue
| Compound | Target Enzyme | IC50 Value | Inhibition Mechanism |
| JNJ-1661010 | Fatty Acid Amide Hydrolase (FAAH) | 33 ± 2.1 nM nih.gov | Covalent, Reversible nih.govnih.gov |
Receptor Agonism or Antagonism (e.g., Androgen Receptor, Serotonin (B10506) Receptors)
Analogues of this compound have shown significant activity at various receptors, including the androgen receptor (AR) and serotonin (5-HT) receptors.
Androgen Receptor: A series of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives have been identified as novel antagonists of the androgen receptor. nih.gov One potent compound from this series, designated Y5, demonstrated an IC50 value of 0.04 μM. nih.gov This antagonist works through a dual mechanism: it disrupts the dimerization of the androgen receptor and also promotes its degradation through the ubiquitin-proteasome pathway. nih.gov This dual action makes it effective against drug-resistant AR mutants. nih.gov
Serotonin Receptors: Certain piperazine (B1678402) derivatives have been investigated for their affinity and activity at serotonin receptors. For instance, compounds like MM5 (1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on) and MC1 (1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion) have shown affinity for 5-HT1A receptors in vitro. nih.gov MM5 acts as a 5-HT1A agonist, leading to a decrease in extracellular serotonin levels in the rat prefrontal cortex. nih.gov MC1 appears to have moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov The effects of these compounds on serotonin release can be blocked by specific antagonists like WAY 100635, confirming their interaction with 5-HT1A receptors. nih.gov Another piperazine derivative, S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine], acts as a selective 5-HT1A receptor partial agonist. nih.gov
Interactive Data Table: Receptor Activity of this compound Analogues
| Compound | Receptor Target | Activity | IC50/Ki Value |
| Y5 | Androgen Receptor | Antagonist nih.gov | 0.04 μM nih.gov |
| MM5 | 5-HT1A Receptor | Agonist nih.gov | Not specified |
| MC1 | 5-HT1A/5-HT2A Receptors | Moderate Agonist nih.gov | Not specified |
| S15535 | 5-HT1A Receptor | Partial Agonist nih.gov | Not specified |
Interactions with Other Biological Macromolecules (e.g., Proteins)
The piperazine ring, a key structural feature, allows these compounds to interact with various biological macromolecules. ontosight.ai The specific nature of these interactions is often elucidated through molecular docking studies, which can predict the binding affinity and orientation of the compound within the active site of a target protein. smolecule.com For example, the interaction of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives with the androgen receptor involves binding to a novel site at the dimer interface of the receptor. nih.gov This interaction is distinct from that of many clinically used AR antagonists that target the ligand-binding pocket. nih.gov
Cellular Mechanisms of Action of this compound Derivatives
Effects on Specific Cellular Signaling Pathways
The interaction of this compound derivatives with their molecular targets triggers downstream effects on cellular signaling pathways.
The 5-HT1A receptor agonism of compounds like MM5 and MC1 directly impacts serotonergic signaling in the brain. nih.gov Agonism at presynaptic 5-HT1A autoreceptors typically leads to a decrease in the synthesis and release of serotonin, a mechanism observed with MM5. nih.gov MC1's activity at both 5-HT1A and 5-HT2A receptors suggests a more complex modulation of serotonin pathways. nih.gov Furthermore, MC1 was found to increase cortical dopamine (B1211576) levels, though this effect did not appear to be mediated by its interaction with 5-HT1A or 5-HT2A receptors, indicating an influence on dopaminergic signaling through a different mechanism. nih.gov
Modulation of Intracellular Processes (e.g., protein degradation)
A significant cellular mechanism of action for certain analogues is the induction of protein degradation. The androgen receptor antagonist Y5, in addition to blocking receptor dimerization, was found to induce the degradation of the androgen receptor via the ubiquitin-proteasome pathway. nih.gov This leads to a reduction in the total cellular levels of the receptor, providing a powerful mechanism to overcome drug resistance that can arise from receptor mutations. nih.gov
Comparative Mechanistic Studies with Related Heterocyclic Scaffolds
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of this compound, the 1,2,4-thiadiazole (B1232254) ring and the piperazine moiety are the key pharmacophoric features. Understanding how this specific heterocyclic system confers its biological activity often involves comparing it to structurally related scaffolds. This comparative approach, rooted in the principle of bioisosterism, helps to elucidate the structure-activity relationships (SAR) that govern the compound's mechanism of action.
A notable derivative, 4-(3-phenyl- nih.govnih.govpediatriconcall.comthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, has been identified as a potent, mechanism-based inhibitor of fatty acid amide hydrolase (FAAH). nih.gov This enzyme is responsible for the breakdown of endogenous cannabinoids like anandamide. nih.gov The inhibitory mechanism involves the acyl piperazinyl part of the molecule forming a covalent bond with the enzyme, a process that is slowly reversible. nih.gov This specific mechanism provides a valuable reference point for comparing the 1,2,4-thiadiazole scaffold with other heterocycles.
The piperazine ring itself is a common feature in many centrally active agents, often contributing to activity at dopamine and serotonin receptors, which is relevant for antipsychotic potential. nih.gov In other contexts, such as anthelmintic drugs, piperazine acts as a GABA receptor agonist, causing paralysis in parasites. wikipedia.orgpatsnap.comdrugbank.com
The following table summarizes the comparative aspects of the 1,2,4-thiadiazole scaffold with other related heterocyclic systems.
| Heterocyclic Scaffold | Key Structural Difference from 1,2,4-Thiadiazole | Reported Biological Activities & Mechanistic Insights | Implications of Bioisosteric Replacement |
|---|---|---|---|
| 1,3,4-Thiadiazole (B1197879) | Isomeric form with nitrogen atoms at positions 3 and 4. | Exhibits a broad range of activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.commdpi.comnih.gov Often used as a bioisostere for pyridine, oxadiazole, and other rings. nih.gov | Considered a bioisostere of the 1,3,4-oxadiazole (B1194373). nih.gov The scaffold is metabolically stable and can engage in hydrogen bonding, influencing target interaction. nih.govrsc.org |
| 1,2,4-Oxadiazole (B8745197) | Contains an oxygen atom instead of sulfur. | Acts as a bioisostere for esters, enhancing metabolic stability against esterases. researchgate.net Found in compounds with positive allosteric modulatory activity at mGlu4 receptors and anticancer properties. researchgate.netnih.gov | Replacement of sulfur with oxygen can alter the electronic distribution and hydrogen bonding capacity of the ring, potentially modifying target affinity and selectivity. researchgate.net |
| 1,3,4-Oxadiazole | Isomeric oxadiazole with nitrogen atoms at positions 3 and 4. | Demonstrates a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov | Bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation. rsc.org |
| 1,2,4-Triazole (B32235) | Contains a third nitrogen atom in the ring. | Core structure in numerous antifungal agents (e.g., fluconazole) and compounds with anticancer, anti-inflammatory, and antiviral activities. nih.govuran.ua | The additional nitrogen atom can serve as another hydrogen bond acceptor, potentially altering the binding mode to biological targets compared to thiadiazole and oxadiazole rings. |
Preclinical Pharmacological and Biological Evaluation in Vitro and in Vivo
In Vitro Biological Screening Assays
The in vitro evaluation of 1-(1,2,4-thiadiazol-5-YL)piperazine analogues has been instrumental in elucidating their mechanism of action and therapeutic potential. These assays provide crucial data on how these compounds interact with biological targets at a molecular and cellular level.
Cell-Based Assays for Target Engagement and Pathway Activation
Cell-based assays are critical for understanding how a compound affects cellular functions. For analogues of this compound, these assays have been used to investigate their impact on specific signaling pathways. For instance, certain 1,2,4-triazolo-[3,4-b]thiadiazines, which are structurally related to the core compound, have been evaluated for their ability to inhibit the STAT3 signaling pathway. This pathway is often dysregulated in cancer and inflammatory diseases. High-content screening (HCS) assays have been employed to measure the IL-6-induced activation of the STAT3 pathway in head and neck tumor cell lines, providing insights into the potential of these compounds as pathway inhibitors. researchgate.net
Biochemical Assays for Enzyme and Receptor Activity Modulation
Biochemical assays are essential for determining the direct interaction of a compound with its molecular target, such as an enzyme or a receptor. An analogue, 4-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, has been identified as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). nih.gov FAAH is an enzyme responsible for breaking down endocannabinoids, which are involved in pain and inflammation regulation. nih.gov
Biochemical studies revealed that this compound forms a covalent bond with the FAAH enzyme, leading to its inhibition. nih.gov The selectivity of this inhibitor was confirmed by its lack of activity against other esterases, highlighting its specific mode of action. nih.gov The inhibition of FAAH by this analogue leads to an increase in the levels of endogenous bioactive lipids in the brain, which is a key indicator of its pharmacological activity. nih.gov
Evaluation of Antimicrobial Activity
The antimicrobial potential of piperazine (B1678402) derivatives containing the 1,3,4-thiadiazole (B1197879) moiety has been a subject of significant research. A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria such as E. coli. nih.gov The mechanism of action for some of these compounds is proposed to be the inhibition of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. nih.gov
Anticancer and Antiproliferative Activity Profiling
The 1,2,4-thiadiazole (B1232254) nucleus is a common feature in many compounds with anticancer properties. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
One study reported the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality, which were screened against a panel of human cancer cell lines including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers. nih.gov The results indicated that many of these compounds exhibited moderate to excellent anticancer activity. nih.gov Another related class of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share a similar structural motif, were found to act as tubulin inhibitors, a well-established mechanism for anticancer drugs. nih.gov
Furthermore, certain 1,3,4-thiadiazole derivatives have shown potent cytotoxicity against cancer cell lines such as MCF-7 (breast), SK-BR-3 (breast), A549 (lung), and H1975 (lung). nih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with DNA replication processes, a characteristic enhanced by the bioisosteric relationship between the 1,3,4-thiadiazole ring and pyrimidine. nih.gov Another series of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine (B1198779) derivatives were identified as potent inhibitors of microvessel growth in vitro, suggesting anti-angiogenic activity. nih.gov
Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Thiadiazole Analogues
| Compound Class | Cancer Cell Line(s) | Observed Activity | Potential Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7, MDA-MB-231 (breast), A549 (lung), DU-145 (prostate) | Moderate to excellent anticancer activity | Not specified | nih.gov |
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia cell line | Antiproliferative, increased mitotic cells | Tubulin inhibition | nih.gov |
| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | MCF-7, SK-BR-3 (breast), A549, H1975 (lung) | Strong cytotoxicity (IC50: 0.77–3.43 μM) | Not specified | nih.gov |
| 6-(1,2,4-Thiadiazol-5-yl)-3-amino pyridazine derivatives | Not specified | Inhibition of microvessel growth | Anti-angiogenesis | nih.gov |
In Vivo Preclinical Efficacy Models for this compound Analogues
Following promising in vitro results, lead compounds are advanced to in vivo models to assess their efficacy in a whole-organism context. These studies are crucial for validating the therapeutic potential observed in earlier screening assays.
Assessment in Animal Models of Pain and Inflammation
The FAAH inhibitor, 4-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, has demonstrated significant analgesic effects in various animal models of pain. In a rat model of acute tissue injury (mild thermal injury), the compound was shown to attenuate tactile allodynia. nih.gov Furthermore, in a model of neuropathic pain (spinal nerve ligation), it also reduced tactile allodynia. nih.gov The anti-inflammatory properties were confirmed in a carrageenan-induced paw inflammation model in rats, where the compound diminished thermal hyperalgesia. nih.gov These findings suggest that inhibitors of FAAH with a similar mechanism of action could be effective as broad-spectrum analgesics. nih.gov
Table 2: In Vivo Efficacy of a this compound Analogue in Pain and Inflammation Models
| Compound | Animal Model | Condition | Efficacy | Reference(s) |
|---|---|---|---|---|
| 4-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | Rat | Mild Thermal Injury (Acute Tissue Damage) | Attenuation of tactile allodynia | nih.gov |
| 4-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | Rat | Spinal Nerve Ligation (Neuropathic Pain) | Attenuation of tactile allodynia | nih.gov |
| 4-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | Rat | Carrageenan Paw Model (Inflammation) | Diminished thermal hyperalgesia | nih.gov |
Evaluation in Animal Models of Central Nervous System (CNS) Disorders
There is no available information from preclinical studies detailing the evaluation of this compound in established animal models of CNS disorders. Typically, compounds intended for CNS applications are subjected to a battery of in vivo tests to assess their potential efficacy. These models can include, but are not limited to, behavioral tests for anxiety and depression (e.g., elevated plus maze, forced swim test), cognitive assessments in models of Alzheimer's disease (e.g., Morris water maze), and models of psychosis (e.g., amphetamine-induced hyperlocomotion). The absence of such data for this compound means its potential therapeutic utility in any CNS-related condition has not been demonstrated in the public domain.
Pharmacodynamic Endpoints and Biomarker Modulation in Preclinical Models
Similarly, there is a lack of published data on the pharmacodynamic properties of this compound and its ability to modulate relevant biomarkers in preclinical models. Pharmacodynamic studies are crucial for understanding a compound's mechanism of action and its effects on the body. This includes receptor binding assays, enzyme inhibition studies, and measurement of downstream signaling pathways.
Furthermore, the investigation of biomarker modulation provides evidence of target engagement and can be indicative of a compound's therapeutic potential. For CNS disorders, this could involve measuring changes in neurotransmitter levels, inflammatory markers, or protein aggregates in the brain or cerebrospinal fluid. Without such studies, the molecular targets of this compound and its physiological effects within the central nervous system remain unknown.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design Approaches
Ligand-based drug design methodologies are pivotal when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of 1-(1,2,4-Thiadiazol-5-YL)piperazine, a QSAR model could be developed to predict their activity against a particular biological target.
The process would involve calculating a variety of molecular descriptors for each analog, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, would then be used to generate an equation that links these descriptors to the observed biological activity. A hypothetical QSAR model for a series of this compound derivatives might be represented by the following equation:
pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Surface Area)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor.
Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs
| Compound | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | pIC50 |
| Analog 1 | 2.1 | 3.5 | 250 | 6.8 |
| Analog 2 | 2.5 | 3.2 | 265 | 7.1 |
| Analog 3 | 1.8 | 4.1 | 240 | 6.5 |
| Analog 4 | 2.9 | 2.9 | 280 | 7.5 |
Pharmacophore Modeling for this compound
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model could be generated based on a set of active compounds.
The key pharmacophoric features would likely include hydrogen bond acceptors (the nitrogen atoms in the piperazine (B1678402) and thiadiazole rings), hydrogen bond donors (if substitutions on the piperazine ring allow), and hydrophobic regions (the aromatic thiadiazole ring). This model would serve as a 3D query to screen virtual libraries for novel compounds with the desired biological activity.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description | Potential Location |
| Hydrogen Bond Acceptor | Nitrogen atom | 1,2,4-Thiadiazole (B1232254) ring, Piperazine ring |
| Hydrogen Bond Donor | N-H group | Piperazine ring (if unsubstituted) |
| Aromatic Ring | Planar, cyclic system | 1,2,4-Thiadiazole ring |
| Hydrophobic Center | Non-polar region | Ethyl group on piperazine (example) |
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target is available, structure-based drug design methods can be employed to understand the molecular interactions between the ligand and the protein.
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For this compound, docking simulations would be performed with potential biological targets to predict its binding mode and affinity.
The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, the nitrogen atoms of the thiadiazole ring could act as hydrogen bond acceptors with amino acid residues in the active site.
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Following molecular docking, an MD simulation of the this compound-target complex would be performed to assess the stability of the predicted binding pose.
These simulations can reveal conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of the binding free energy. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models can be used to predict the ADME properties of this compound. These predictions help in identifying potential liabilities and guiding the design of analogs with improved drug-like properties.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Method |
| Oral Bioavailability | Moderate to High | Rule-of-Five analysis |
| Blood-Brain Barrier Permeation | Low to Moderate | Calculated logBB |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | 2D/3D QSAR models |
| Human Intestinal Absorption | High | Caco-2 permeability models |
| Plasma Protein Binding | Moderate | Prediction based on logP |
Advanced Derivatives and Hybrid Compounds Based on the 1 1,2,4 Thiadiazol 5 Yl Piperazine Scaffold
Rational Design and Synthesis of Novel Analogues
The rational design of novel analogues based on the 1-(1,2,4-thiadiazol-5-yl)piperazine scaffold is a cornerstone of modern drug discovery, leveraging structure-activity relationships (SAR) to guide molecular modifications. The synthesis of these compounds typically involves multi-step sequences that allow for systematic variation at different positions of the core structure.
A primary synthetic strategy involves the reaction of a pre-formed, suitably substituted 1,2,4-thiadiazole (B1232254) heterocycle with piperazine (B1678402) or its derivatives. For instance, the creation of potent enzyme inhibitors often starts with a halogenated thiadiazole, which undergoes nucleophilic substitution with the piperazine ring. This modular approach permits the introduction of a wide array of substituents on both the thiadiazole and piperazine moieties, enabling a thorough exploration of the chemical space.
Key research findings in this area include:
Synthesis of FAAH Inhibitors: A notable example is the synthesis of 4-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010), a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). nih.gov The design of this molecule showcases the addition of a phenylcarboxamide group to the piperazine nitrogen, a modification critical for its mechanism-based inhibition. nih.gov
Development of Anticancer Hybrids: Researchers have designed and synthesized novel libraries of hybrid molecules combining the 1,2,4-thiadiazole ring with other heterocyclic systems known for their biological activity, such as the 1,2,4-triazole (B32235) moiety. nih.gov A series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were synthesized and showed potent anticancer activities against various cell lines, including breast, lung, and prostate cancer. nih.gov
Creation of Fused Heterocyclic Systems: The scaffold has been incorporated into more complex, fused ring systems. For example, a 2-(pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl-N-(1,3,4-thiadiazol-2-yl)acetamide derivative was synthesized, demonstrating strong anticancer activity across numerous cell lines in the National Cancer Institute (NCI) panel. mdpi.com
Synthesis of Bis-Thiadiazole Piperazines: Symmetrical derivatives, such as piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties, have been prepared as potential antimicrobial agents. The synthesis involves building the molecule outward from the central piperazine ring, first attaching chloroacetyl groups and then cyclizing them to form the thiadiazole rings. nih.govsemanticscholar.org
| Derivative Class | Synthetic Strategy | Key Feature | Therapeutic Target/Application |
|---|---|---|---|
| FAAH Inhibitors | Addition of a phenylcarboxamide to the piperazine nitrogen of a 3-phenyl-1,2,4-thiadiazol-5-yl)piperazine core. nih.gov | Mechanism-based covalent inhibition. nih.gov | Pain and Inflammation. nih.gov |
| Anticancer Hybrids | Coupling of 1,2,4-thiadiazole and 1,2,4-triazole moieties through a phenyl linker. nih.gov | Combines two biologically active heterocycles. nih.gov | Anticancer. nih.gov |
| Fused Pyrazolo-pyrimidines | Integration of the piperazinyl-thiadiazole motif into a pyrazolo[3,4-d]pyrimidine system. mdpi.com | Complex, multi-ring structure with potent bioactivity. mdpi.com | Anticancer. mdpi.com |
| Bis-Thiadiazole Piperazines | Symmetrical construction from a central piperazine ring. nih.govsemanticscholar.org | Dimeric structure with two thiadiazole units. nih.govsemanticscholar.org | Antimicrobial. nih.gov |
Strategies for Enhancing Potency, Selectivity, and Bioavailability Potential
A central goal in developing derivatives of the this compound scaffold is the optimization of its pharmacokinetic and pharmacodynamic properties. Strategies to enhance potency, target selectivity, and oral bioavailability are guided by detailed structure-activity relationship (SAR) studies.
Enhancing Potency and Selectivity: Modifications to the substituents on both the thiadiazole and piperazine rings have profound effects on biological activity.
Arylpiperazine Derivatives: The synthesis of various arylpiperazine derivatives has been a successful strategy for tuning receptor affinity and selectivity. For 5-HT1A receptor ligands, attaching different aryl groups (e.g., methoxyphenyl) to the piperazine ring, often via an alkyl linker, resulted in compounds with high potency (Ki values in the nanomolar range) and significant selectivity over other receptors like the α1A-adrenergic receptor. nih.gov
Substitutions on the Thiadiazole Ring: In the development of inhibitors for kidney-type glutaminase (B10826351) (GLS), SAR studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) analogs revealed that the nature of the substituent at the 5-position of the thiadiazole ring is critical for potency. nih.gov
Hybrid Scaffolds: For adenosine (B11128) A2A receptor inverse agonists, hybrid structures containing a piperazine-thiazolo[5,4-d]pyrimidine core were developed. The introduction of a 2-(furan-2-yl) group and a 4-phenylpiperazin-1-yl)ethyl chain led to a derivative with high binding affinity (Ki = 8.62 nM) and potent inverse agonist activity (IC50 = 7.42 nM). mdpi.com
Improving Bioavailability: The piperazine moiety itself is often incorporated into drug candidates to improve physicochemical properties, such as solubility and membrane permeability, which are crucial for good oral bioavailability. While the parent nih.govnih.govnih.govtriazolo[1,5-a]triazine core (ZM-241385) had limited oral bioavailability, the incorporation of various piperazine derivatives led to analogues with oral bioavailability in rats as high as 89%. nih.gov This highlights a general strategy applicable to the thiadiazole-piperazine series. Furthermore, SAR studies on BPTES analogs identified truncated versions that retained potency while improving aqueous solubility, a key factor for bioavailability. nih.gov
| Compound/Series | Target | Strategy for Enhancement | Result (Potency/Selectivity) |
|---|---|---|---|
| Arylpiperazinyl-thiadiazole derivatives | 5-HT1A Receptor | Varying aryl substituents on the piperazine ring. nih.gov | High potency (Ki = 5.06 nM) and selectivity (207-fold over α1A). nih.gov |
| JNJ-1661010 | FAAH | Addition of a phenylcarboxamide group to the piperazine. nih.gov | Potent inhibition and >100-fold selectivity for FAAH-1 over FAAH-2. nih.gov |
| Piperazine-thiazolo[5,4-d]pyrimidines | Adenosine A2A Receptor | Creation of a hybrid scaffold with specific side chains. mdpi.com | High binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM). mdpi.com |
| Piperazine derivatives of ZM-241385 | Adenosine A2A Receptor | Incorporation of a piperazine moiety to the core. nih.gov | Improved oral bioavailability up to 89% in rats. nih.gov |
Exploration of Multi-Targeting Approaches and Bifunctional Constructs
The complexity of diseases such as cancer and neurodegenerative disorders has driven a shift from the "one-target, one-drug" paradigm towards multi-target-directed ligands (MTDLs). MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. The this compound scaffold is well-suited for the construction of such multi-functional molecules.
Multi-Target Ligands for Alzheimer's Disease: While not based on the thiadiazole scaffold, a prime example of this strategy involves a benzothiazole-piperazine hybrid designed as an MTDL for Alzheimer's disease. nih.gov This compound was engineered to bind to both acetylcholinesterase (AChE) and amyloid-β aggregates, two key pathological targets in the disease. nih.gov This approach of combining two distinct pharmacophores on a piperazine linker provides a blueprint for designing similar MTDLs using the 1,2,4-thiadiazole core. Another study on 1,2,4-triazine (B1199460) derivatives developed multifunctional ligands with BACE1 inhibitory activity, metal-chelating properties, and antioxidant potential, demonstrating a successful multi-pronged attack on Alzheimer's pathology. nih.gov
Hybrid Anticancer Agents: A successful application using the thiadiazole core involves the creation of 1,2,4-thiadiazole-1,2,4-triazole hybrids. nih.gov These molecules were designed to combine the established anticancer properties of both heterocyclic systems into a single compound. The resulting derivatives displayed potent activity against several cancer cell lines, validating the hybrid-scaffold approach. nih.gov
Bifunctional or Dimeric Constructs: The synthesis of molecules where two thiadiazole units are linked by a central piperazine core represents another strategy. nih.govsemanticscholar.org These symmetrical, bifunctional constructs have the potential to engage with two binding sites on a single target or interact with two separate protein units. Such designs have been explored for their antimicrobial properties, where they may disrupt bacterial enzymes or cellular structures more effectively than their monomeric counterparts. nih.gov
| Compound Class | Structural Approach | Intended Multi-Target/Bifunctional Action | Therapeutic Area |
|---|---|---|---|
| Benzothiazole-piperazine hybrids | Hybrid of benzothiazole (B30560) and piperazine pharmacophores. nih.gov | Simultaneous inhibition of AChE and Aβ1-42 aggregation. nih.gov | Alzheimer's Disease. nih.gov |
| 1,2,4-Thiadiazole-1,2,4-triazole hybrids | Covalent linking of two distinct anticancer heterocycles. nih.gov | Combined cytotoxic mechanisms from both scaffolds. nih.gov | Cancer. nih.gov |
| Piperazine-based bis(1,3,4-thiadiazoles) | Dimeric structure with a central piperazine linker. nih.govsemanticscholar.org | Potential for dual binding or enhanced target engagement. nih.govsemanticscholar.org | Antimicrobial. nih.gov |
| 1,2,4-Triazine-1,2,3-triazole hybrids | Hybrid of different triazine-based pharmacophores. nih.gov | BACE1 inhibition, metal chelation, and antioxidant activity. nih.gov | Alzheimer's Disease. nih.gov |
Intellectual Property Landscape and Patent Analysis
Analysis of Existing Patents Pertaining to 1-(1,2,4-Thiadiazol-5-YL)piperazine and its Derivatives
While patents for the parent compound this compound are not readily identifiable, numerous patents claim derivatives where this core structure is substituted. These patents typically focus on the therapeutic applications of these modified compounds. The primary areas of patent activity for structurally related molecules are centered on their utility as modulators of various biological targets.
A significant portion of the patent literature focuses on derivatives of piperazine-containing heterocyclic compounds for the treatment of central nervous system (CNS) disorders. The piperazine (B1678402) moiety is a well-known pharmacophore that can interact with a variety of receptors in the brain. When coupled with a thiadiazole ring, the resulting derivatives have been explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.
Another key area of patenting activity involves the use of thiadiazole derivatives in oncology. Research has indicated that certain substituted thiadiazoles can exhibit anti-proliferative and cytotoxic effects against various cancer cell lines. Patents in this domain often claim compounds with specific substitution patterns on the thiadiazole and piperazine rings that are optimized for anti-cancer activity.
The following interactive table summarizes key patent information for structurally related compounds, highlighting the therapeutic focus and the nature of the claimed derivatives.
| Patent/Publication Number | Assignee/Applicant | Therapeutic Area | General Structure Claimed |
| WO2019043139A1 | (Not Specified) | KAT inhibitors of the MYST family | Fusedthiadiazine derivatives |
| US Patent (Various) | (Various) | Central Nervous System Disorders | Substituted piperazinyl-heteroaryl compounds |
| (Various) | (Various) | Oncology | Substituted 1,2,4-thiadiazole (B1232254) derivatives |
| (Various) | (Various) | Anti-inflammatory | Piperazine and thiadiazole containing compounds |
This table is representative and compiled from an analysis of patents for structurally related compounds.
Identification of White Spaces and Opportunities for Innovation in the Field
The lack of direct patent protection for this compound itself presents a significant "white space" or opportunity for innovation. If this specific compound demonstrates novel and non-obvious utility, it could be the subject of new patent applications.
Further opportunities for innovation lie in the exploration of:
Novel Derivatives and Analogs: There is considerable scope for developing new derivatives by modifying the piperazine and thiadiazole rings with various functional groups. The aim would be to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.
New Therapeutic Indications: While CNS disorders and oncology are areas of focus, the therapeutic potential of this compound and its derivatives may extend to other diseases. Exploring its efficacy in areas such as inflammatory diseases, metabolic disorders, or infectious diseases could lead to new intellectual property.
Formulation and Drug Delivery: Patented innovations could also focus on novel formulations of these compounds to improve their stability, bioavailability, and patient compliance. This could include controlled-release formulations, targeted drug delivery systems, or combination therapies with other active pharmaceutical ingredients.
Salts, Polymorphs, and Co-crystals: Discovering and patenting novel salt forms, polymorphs, or co-crystals of this compound or its active derivatives can offer a pathway to new intellectual property with improved physicochemical properties.
Future Research Directions and Translational Perspectives
Exploration of Uninvestigated Biological Activities and Therapeutic Areas
The 1,2,4-thiadiazole (B1232254) nucleus, often linked with a piperazine (B1678402) ring, is a versatile pharmacophore known to exhibit a wide array of biological activities. tandfonline.comresearchgate.netnih.gov To date, research has predominantly centered on its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent. tandfonline.comnih.govnih.govresearchgate.net However, the full therapeutic spectrum of the 1-(1,2,4-thiadiazol-5-yl)piperazine core remains largely uncharted, presenting a fertile ground for future investigations.
Derivatives have shown promise in highly specific and complex therapeutic areas. For instance, the compound 4-(3-phenyl- nih.govresearchgate.netnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) has been identified as a potent and selective mechanism-based inhibitor of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. researchgate.net This finding opens a significant avenue for developing novel analgesics with a distinct mechanism of action. researchgate.net Similarly, the development of new thiazole-clubbed piperazine derivatives as multitarget agents for Alzheimer's disease, inhibiting cholinesterases and β-amyloid aggregation, highlights the potential for this scaffold in neurodegenerative disorders. nih.gov
Future research should systematically probe other potential applications. Given the prevalence of the piperazine moiety in central nervous system (CNS) active drugs, a focused exploration into psychiatric and neurological disorders beyond Alzheimer's is warranted. frontiersin.org Conditions such as depression, anxiety, and schizophrenia, where monoamine oxidase (MAO) and other CNS targets are crucial, represent logical next steps. frontiersin.org Furthermore, the established anti-parasitic and antiviral activities of related heterocyclic compounds suggest that screening this compound libraries against a panel of neglected tropical diseases and emerging viral threats could yield valuable lead compounds. tandfonline.comresearchgate.net
Development of Novel Methodologies for Synthesis and Biological Evaluation
Advancing the therapeutic potential of the this compound scaffold is intrinsically linked to the innovation of synthetic and evaluation techniques.
Novel Synthesis Methodologies: Traditional multi-step synthetic routes for thiadiazole derivatives can be arduous and low-yielding. Recent efforts have focused on developing more efficient, one-pot synthesis methods. For example, a new approach utilizes polyphosphate ester (PPE) as a mild additive for the reaction between a thiosemicarbazide (B42300) and a carboxylic acid, avoiding toxic reagents like POCl₃. youtube.com Another novel method for creating unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles involves a base-mediated intramolecular dehydrogenative N–S coupling, offering a new pathway to structural diversity. researchgate.net Future work should aim to expand these efficient strategies, including the use of parallel synthesis to rapidly generate large, diverse libraries of compounds for high-throughput screening. The development of stereoselective synthetic methods will also be crucial for investigating the biological activity of specific enantiomers, which can often have differing pharmacological and toxicological profiles.
Advanced Biological Evaluation Techniques: Beyond traditional screening, future evaluations must incorporate more sophisticated and physiologically relevant assays. The use of in silico tools, particularly molecular docking, has become instrumental in understanding structure-activity relationships (SAR) and predicting binding interactions at the molecular level. nih.govresearchgate.net For instance, docking studies have been used to elucidate the binding of thiadiazole-piperazine derivatives to targets like fatty acid amide hydrolase (FAAH) and c-Met kinase. nih.gov
Future research should integrate these computational models with advanced in vitro and ex vivo evaluation systems. This includes the use of 3D cell cultures (spheroids and organoids) and patient-derived cell lines to better mimic the tumor microenvironment and predict clinical efficacy for anticancer candidates. For neurodegenerative agents, assays measuring blood-brain barrier penetration and neuroprotective effects in human-derived neuronal cell models are essential. nih.gov The Alamar Blue Assay for assessing mycobacterial viability and the MTT reduction assay for cytotoxicity are examples of established methods that will continue to be vital. researchgate.netresearchgate.net
Integration of Advanced Omics Technologies in Research
To fully unlock the potential of this compound derivatives, future research must integrate advanced omics technologies. These powerful tools can provide an unbiased, system-wide view of a drug's mechanism of action, identify novel therapeutic targets, and uncover biomarkers for patient stratification. nih.gov
Transcriptomics: By analyzing changes in gene expression (mRNA levels) following treatment with a thiadiazole-piperazine compound, researchers can identify the cellular pathways being modulated. This can confirm on-target effects, reveal unexpected off-target activities, and elucidate mechanisms of drug resistance. For example, transcriptomic analysis of cancer cells treated with a novel derivative could reveal upregulation of apoptotic pathways or downregulation of survival signaling. researchgate.netresearchgate.net
Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. This technology can be used to directly identify the protein targets of a compound through methods like thermal proteome profiling or chemical proteomics. It can also map the downstream effects of target engagement on protein signaling networks, providing a deeper understanding of the drug's functional consequences.
Metabolomics: As the final downstream output of cellular processes, the metabolome provides a functional readout of the cell's physiological state. Metabolomic profiling of cells or organisms treated with a this compound derivative can reveal specific metabolic pathways that are perturbed. researchgate.net This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes, and can help in identifying pharmacodynamic biomarkers to monitor treatment response.
The integration of these multi-omics datasets, often aided by bioinformatics and artificial intelligence, can build comprehensive models of drug action. This approach will be critical for moving beyond a single-target view of drug discovery to a more holistic, systems-level understanding, ultimately leading to the development of more effective and personalized medicines based on the thiadiazole-piperazine scaffold.
Design of Next-Generation Thiadiazole-Piperazine-Based Research Tools and Drug Candidates
The rational design of the next wave of thiadiazole-piperazine compounds will leverage the accumulated knowledge of their structure-activity relationships (SAR) and the insights gained from advanced biological and computational methods. The goal is to create highly potent and selective molecules optimized for specific therapeutic tasks.
Research Tools: Beyond direct therapeutic use, precisely designed molecules can serve as invaluable research tools. A key area for development is the synthesis of chemical probes. These would include derivatives appended with reporter tags (e.g., fluorophores, biotin) or photoreactive groups. Such probes would enable researchers to visualize the subcellular localization of the drug, pull down its protein targets for identification, and map its interactions within the complex cellular environment. For example, a fluorescently tagged version of a c-Met inhibiting thiadiazole-piperazine could be used in cellular imaging to track its uptake and binding to the receptor in real-time.
Next-Generation Drug Candidates: The design of future drug candidates will focus on multi-parameter optimization to enhance efficacy, selectivity, and pharmacokinetic properties. Key strategies include:
Fragment-Based and Structure-Based Design: Using high-resolution crystal structures of target proteins, designers can computationally model and synthesize fragments that fit perfectly into binding pockets. The thiadiazole-piperazine core can act as a central scaffold onto which optimized fragments are attached to improve potency and selectivity, as demonstrated in the development of c-Met kinase inhibitors. nih.gov
Multi-Target Ligands: For complex multifactorial diseases like Alzheimer's, designing single molecules that can modulate multiple targets simultaneously is a promising strategy. nih.gov Future designs could combine the FAAH inhibitory properties seen in some derivatives with, for example, anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes, creating a synergistic analgesic and anti-inflammatory agent.
Conjugate and Prodrug Approaches: To improve drug delivery, particularly across the blood-brain barrier or specifically to tumor tissues, next-generation designs may involve conjugating the thiadiazole-piperazine active molecule to targeting moieties like antibodies or peptides. Prodrug strategies, where the molecule is rendered inactive until it reaches the target tissue and is cleaved by specific enzymes, can also enhance tissue selectivity and reduce systemic side effects.
By pursuing these advanced design strategies, the scientific community can transform the versatile this compound scaffold from a promising lead structure into a new generation of sophisticated research tools and clinically impactful medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
